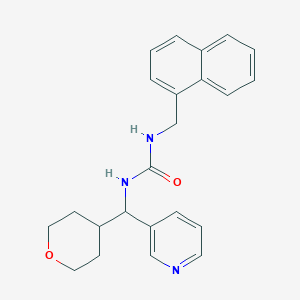

1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

CAS No.: 2034248-92-3

Cat. No.: VC5550327

Molecular Formula: C23H25N3O2

Molecular Weight: 375.472

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034248-92-3 |

|---|---|

| Molecular Formula | C23H25N3O2 |

| Molecular Weight | 375.472 |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |

| Standard InChI | InChI=1S/C23H25N3O2/c27-23(25-16-19-7-3-6-17-5-1-2-9-21(17)19)26-22(18-10-13-28-14-11-18)20-8-4-12-24-15-20/h1-9,12,15,18,22H,10-11,13-14,16H2,(H2,25,26,27) |

| Standard InChI Key | UCTXZUUBKXHERF-UHFFFAOYSA-N |

| SMILES | C1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |

Introduction

1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound with significant potential in medicinal chemistry. It features a naphthalene moiety, a pyridine ring, and a tetrahydro-pyran group, contributing to its unique chemical properties and biological activities. This compound is classified as a urea derivative, known for diverse pharmacological effects.

Synthesis Steps

-

Starting Materials: Naphthaldehyde and amine derivatives.

-

Coupling Reaction: Use DCC to form the urea bond.

-

Purification: Recrystallization to achieve high purity.

Reactivity Profile

-

Nucleophilic Substitution: Possible at the carbon adjacent to the urea nitrogen.

-

Coordination Complexes: Formation with metal ions due to multiple heteroatoms.

Biological Activities and Potential Applications

1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is hypothesized to interact with specific biological targets such as enzymes or receptors, acting as an inhibitor or modulator. Its structural features enable selective interactions with biological macromolecules, making it a promising lead compound in drug discovery for diseases like cancer or neurodegenerative disorders.

Potential Applications

-

Drug Discovery: Targeting cancer and neurodegenerative diseases.

-

Biological Targets: Enzymes and receptors.

Experimental Studies and Techniques

Experimental studies are crucial for elucidating the precise binding affinities and kinetics of this compound with biological targets. Techniques such as surface plasmon resonance or fluorescence polarization are employed to quantify binding events.

Experimental Techniques

-

Surface Plasmon Resonance: Measures binding affinities.

-

Fluorescence Polarization: Assesses binding kinetics.

Comparison with Other Urea Derivatives

Other urea derivatives, such as 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, have shown significant antiproliferative activity, highlighting the potential of urea skeletons in designing effective anticancer agents .

Comparative Analysis

| Compound | CAS Number | Molecular Formula | Potential Applications |

|---|---|---|---|

| 1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea | 2034248-92-3 | C23H25N3O2 | Drug discovery for cancer and neurodegenerative diseases |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives | Not specified | Not specified | Antiproliferative agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume